molecular formula C19H19N3O3S2 B2669433 N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 922850-98-4

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2669433
CAS No.: 922850-98-4
M. Wt: 401.5
InChI Key: QPEMFXCQWAFIPD-UHFFFAOYSA-N
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Description

“N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” is a compound that has been synthesized and studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Synthesis Analysis

The synthesis of similar compounds, such as “2-Aminothiazoles”, has been explored . The C-2 position of the thiazole can accommodate a range of lipophilic substitutions, while both the C-4 position and the thiazole core are sensitive to change .


Chemical Reactions Analysis

A series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzene-sulfonamides were synthesized and screened for their cytotoxic activity against human breast cancer cell line (MCF-7) .

Scientific Research Applications

Tautomerism and Electron Donation

Research on similar compounds, such as N‐(Pyridin‐2‐yl)thiazol‐2‐amine, has shown the existence of dynamic tautomerism and divalent N(I) character within these molecules. Quantum chemical analysis indicates that such compounds can assume multiple isomeric structures, displaying competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen. This reveals their potential electron-donating properties, which could be crucial for developing new materials with novel electronic characteristics (Bhatia, Malkhede, & Bharatam, 2013).

Antimicrobial and Antitumor Activities

Compounds with pyridine thiazole derivatives have been studied for their antimicrobial and antitumor activities. For instance, zinc(II) complexes with pyridine thiazole derivatives exhibited increased bioactivity compared to their ligands alone, showing specificity towards certain bacteria and cancer cell lines. This indicates their potential for developing new, improved bioactive materials (Xun-Zhong et al., 2020).

Synthesis of Fused Heterocyclic Compounds

Another application involves the use of similar compounds as key synthons in the synthesis of new fused heterocyclic moieties, such as pyrazolo[3,4-d]thiazole derivatives. These compounds have been synthesized using eco-friendly techniques like microwave irradiation and evaluated for their antimicrobial, antioxidant, and antitumor activities, demonstrating the broad utility of pyridine thiazole derivatives in medicinal chemistry and drug development (Rizk et al., 2020).

Electrochromic Materials

The exploration of pyridine thiazole derivatives extends into materials science, particularly in the development of electrochromic materials. These compounds can serve as effective electron acceptors, leading to the creation of novel donor-acceptor-type electrochromic polymers with low bandgaps and fast switching times, ideal for applications in smart windows and displays (Ming et al., 2015).

Coordination Chemistry

Further, the compound's analogs have been utilized in coordination chemistry to synthesize new complexes with metals such as titanium and zirconium. These complexes have shown potential as catalysts for ethylene polymerization and regioselective catalytic hydroamination, indicating their significance in catalysis and synthetic chemistry applications (Bertolasi et al., 2007).

Mechanism of Action

The 2-aminothiazole series has anti-bacterial activity against the important global pathogen Mycobacterium tuberculosis . The mode of action does not appear to involve iron chelation .

Safety and Hazards

A compound named “4-(pyridin-4-yl)thiazol-2-amine” was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . It was described as an efficient non-toxic inhibitor .

Future Directions

The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a current research focus . The 2-aminothiazole series, for example, has potential for further development as novel anti-tubercular agents .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-14-7-9-15(10-8-14)27(24,25)12-4-6-18(23)22-19-21-17(13-26-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEMFXCQWAFIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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